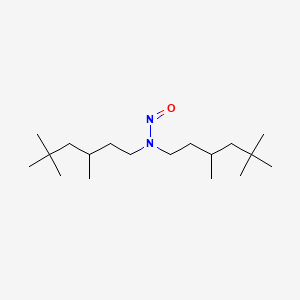
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine: is a compound belonging to the nitrosamine family. It is known for its role as a nitric oxide donor, which makes it valuable in various biochemical and physiological studies . The compound is characterized by its molecular formula C18H38N2O and a molecular weight of 298.5071 g/mol .
Mécanisme D'action
Target of Action
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, also known as starbld0033123 or N,N-Bis(3,5,5-trimethylhexyl)nitrous amide, is a novel NO-donor . As a NO-donor, it primarily targets biological processes related to nitric oxide (NO). Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
The compound interacts with its targets by donating nitric oxide (NO). This interaction results in the modulation of the physiological processes that nitric oxide is involved in . The exact mode of action can vary depending on the specific target and the biological context.
Pharmacokinetics
These properties may include solubility in organic solvents and a boiling point of 112°C . These characteristics can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, its boiling point of 112°C suggests that it may be stable at normal physiological temperatures . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine typically involves the nitrosation of N,N-di(3,5,5-trimethylhexyl)amine. This reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to amines under specific conditions.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines .
Applications De Recherche Scientifique
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is widely used in scientific research due to its ability to donate nitric oxide. Some of its applications include:
Comparaison Avec Des Composés Similaires
- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine
- This compound (>85%)
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness: this compound is unique due to its specific structure, which allows it to act as an efficient nitric oxide donor. This property makes it particularly valuable in research focused on nitric oxide-related processes .
Propriétés
IUPAC Name |
N,N-bis(3,5,5-trimethylhexyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXCREYHJGJFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858204 |
Source


|
| Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207995-62-7 |
Source


|
| Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)




